
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine is an organic compound belonging to the oxazolidine class Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde under acidic conditions, leading to the formation of the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The tert-butyl and phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-tert-Butyl-4,5-dimethyl-1,3-oxazolidine
- 2-tert-Butyl-3,4-dimethyl-1,3-oxazolidine
- 2-tert-Butyl-3,4-diphenyl-1,3-oxazolidine
Comparison: Compared to similar compounds, 2-tert-Butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to the presence of both dimethyl and phenyl substituents. These groups contribute to its distinct chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, which can influence the compound’s stability and reactivity.
Properties
CAS No. |
88263-27-8 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-tert-butyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C15H23NO/c1-11-13(12-9-7-6-8-10-12)17-14(16(11)5)15(2,3)4/h6-11,13-14H,1-5H3 |
InChI Key |
JDUSTONIKZQCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(N1C)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


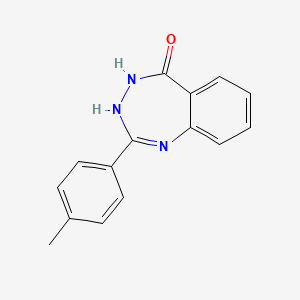
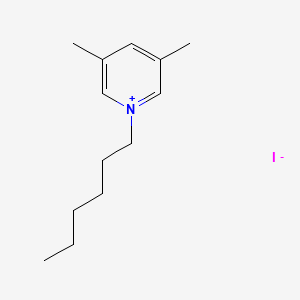
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
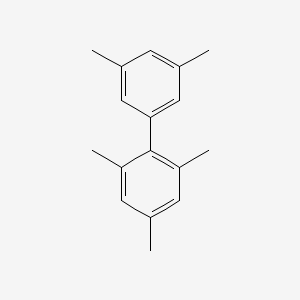
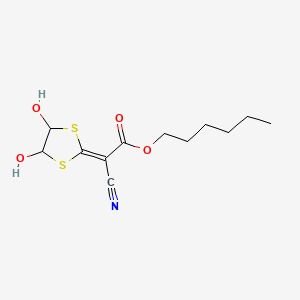
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

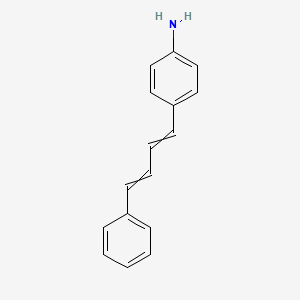
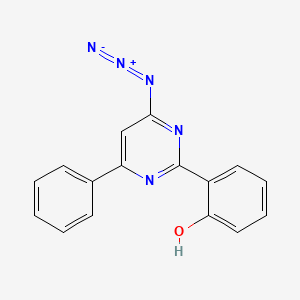
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
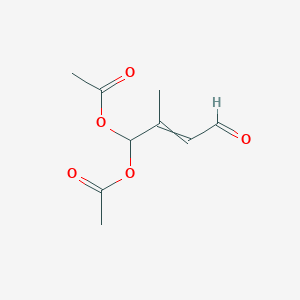
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
